N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide
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Overview
Description
N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide is a chemical compound with the molecular formula C20H18FN3O3S and a molecular weight of 399.44 g/mol. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a pyridine-3-sulfonamido group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with pyridine-3-sulfonyl chloride to form N-(4-fluorophenyl)pyridine-3-sulfonamide. This intermediate is then reacted with benzyl bromide and acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(N-(4-chlorophenyl)pyridine-3-sulfonamido)acetamide
- N-benzyl-2-(N-(4-bromophenyl)pyridine-3-sulfonamido)acetamide
- N-benzyl-2-(N-(4-methylphenyl)pyridine-3-sulfonamido)acetamide
Uniqueness
N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-17-8-10-18(11-9-17)24(28(26,27)19-7-4-12-22-14-19)15-20(25)23-13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQYCVSSWHPTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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